BENZO(b)THIOPHENE, CHLORO-
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Overview
Description
Benzo[b]thiophene, chloro-: is an aromatic organic compound that belongs to the class of heterocyclic compounds known as benzothiophenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aryne Reaction with Alkynyl Sulfides: One common method for synthesizing benzo[b]thiophenes involves the reaction of aryne intermediates with alkynyl sulfides.
Electrochemical Methods: Another approach involves the electrochemical synthesis of benzothiophene derivatives.
Industrial Production Methods: Industrial production of benzo[b]thiophene derivatives often involves large-scale chemical reactions using readily available precursors. The specific methods and conditions can vary depending on the desired substitution pattern and functional groups on the benzothiophene ring .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Benzo[b]thiophene, chloro- can undergo various substitution reactions, including nucleophilic and electrophilic substitutions.
Oxidation and Reduction Reactions: The compound can also participate in oxidation and reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of functionalized benzothiophenes, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Chemistry: Benzo[b]thiophene derivatives are used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and are valuable in the development of new materials .
Biology and Medicine: In medicinal chemistry, benzo[b]thiophene derivatives have shown promise as potential therapeutic agents. They exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties .
Industry: In the industrial sector, benzo[b]thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other functional materials .
Mechanism of Action
The mechanism of action of benzo[b]thiophene, chloro- involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may interact with enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Benzo[c]thiophene: Another isomer of benzothiophene with a different ring fusion pattern.
Thiophene: A simpler heterocyclic compound with a single thiophene ring.
Benzofuran: A related compound with an oxygen atom in place of sulfur.
Uniqueness: Benzo[b]thiophene, chloro- is unique due to its specific substitution pattern and the presence of a chlorine atom. This gives it distinct chemical properties and reactivity compared to other benzothiophene derivatives and related compounds .
Properties
IUPAC Name |
2-chloro-1-benzothiophene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYLFALFYKCLRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70214016 |
Source
|
Record name | Benzo(b)thiophene, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.64 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64036-44-8 |
Source
|
Record name | Benzo(b)thiophene, chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064036448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene, chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70214016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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